
(2S,3S)-2-Amino-3-methyl-N-propylpentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2S)-2-Amino-3-methylpentanoic acid propylamide is a chiral compound with significant interest in various scientific fields. It is an amide derivative of 2-amino-3-methylpentanoic acid, which is a non-proteinogenic amino acid. The compound’s unique stereochemistry and functional groups make it a valuable subject for research in organic synthesis, medicinal chemistry, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2S)-2-Amino-3-methylpentanoic acid propylamide typically involves the coupling of 2-amino-3-methylpentanoic acid with propylamine. This reaction is facilitated by coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N,N-diisopropylethylamine (DIPEA). The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide at room temperature .
Industrial Production Methods: In an industrial setting, the production of (1S,2S)-2-Amino-3-methylpentanoic acid propylamide may involve large-scale coupling reactions using automated synthesizers. The process includes purification steps such as recrystallization or chromatography to ensure high purity and yield. The choice of reagents and solvents is optimized for cost-effectiveness and environmental considerations .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of imines or oximes.
Reduction: Reduction of the amide group can yield the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Imines or oximes.
Reduction: Primary amines.
Substitution: N-substituted amides or secondary amines.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a chiral building block in the synthesis of complex organic molecules. Its stereochemistry is crucial for the development of enantioselective catalysts and ligands.
Biology: In biological research, (1S,2S)-2-Amino-3-methylpentanoic acid propylamide is studied for its potential role in enzyme inhibition and as a substrate for studying amino acid transport mechanisms.
Medicine: The compound’s derivatives are explored for their therapeutic potential, particularly in the development of drugs targeting neurological disorders and metabolic diseases.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and advanced materials .
Mecanismo De Acción
The mechanism of action of (1S,2S)-2-Amino-3-methylpentanoic acid propylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amide group can form hydrogen bonds with active sites, influencing the activity of enzymes. Additionally, its chiral centers play a role in the selective binding to biological macromolecules, affecting various biochemical pathways .
Comparación Con Compuestos Similares
(1S,2S)-2-Aminocyclohexanecarboxylic acid: Another chiral amino acid derivative with applications in organic synthesis and medicinal chemistry.
(1S,2S)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol: Used in the synthesis of urea derivatives with antimicrobial activity.
Uniqueness: (1S,2S)-2-Amino-3-methylpentanoic acid propylamide stands out due to its specific stereochemistry and functional groups, which provide unique reactivity and binding properties. Its versatility in various chemical reactions and applications in multiple scientific fields highlights its importance in research and industry .
Propiedades
Fórmula molecular |
C9H20N2O |
|---|---|
Peso molecular |
172.27 g/mol |
Nombre IUPAC |
(2S,3S)-2-amino-3-methyl-N-propylpentanamide |
InChI |
InChI=1S/C9H20N2O/c1-4-6-11-9(12)8(10)7(3)5-2/h7-8H,4-6,10H2,1-3H3,(H,11,12)/t7-,8-/m0/s1 |
Clave InChI |
HTYIIBJDYXOJTP-YUMQZZPRSA-N |
SMILES isomérico |
CCCNC(=O)[C@H]([C@@H](C)CC)N |
SMILES canónico |
CCCNC(=O)C(C(C)CC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2,5-dioxopyrrolidin-1-yl) 2-[2-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxycarbonylamino]ethoxy]acetate](/img/structure/B13723252.png)
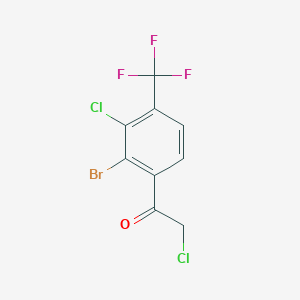
![5-[N-(6-Aminoethyl)-3-E-acrylamido]-2'-deoxy-5'-O-DMT-uridine](/img/structure/B13723263.png)
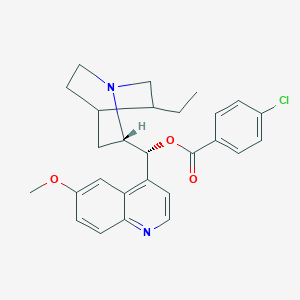

![4-amino-N'-[(1Z)-1-(3-aminophenyl)ethylidene]benzohydrazide](/img/structure/B13723274.png)

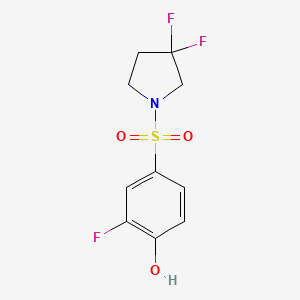
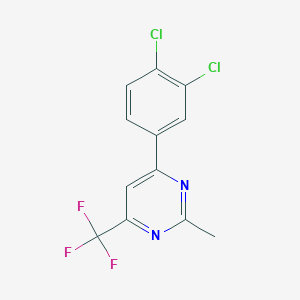
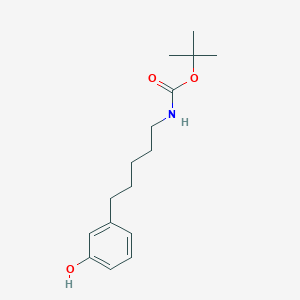
![Tert-butyl-7-[4-(4-fluorophenyl)-6-isopropyl-2-hydroxypyrimidin-5-YL]-(3R,5S)-isopropylidene-(E)-6-heptenoate](/img/structure/B13723304.png)
![3-Oxa-1-aza-spiro[4.5]decane-2,8-dione](/img/structure/B13723307.png)
![1-[1-(2,5-Difluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13723310.png)
![2,2-Dimethyl-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-propionic acid ethyl ester](/img/structure/B13723316.png)
